Ortho-Fluorine Substitution on the Phenyl Ring Confers a Distinct Hydrogen-Bond Acceptor Profile Compared to the Non-Fluorinated Phenyl Analog
The target compound bears a 2-fluorophenyl substituent at the pyridazinone 3-position, whereas the closest commercially available analog, propan-2-yl 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzoate, carries an unsubstituted phenyl ring . Ortho-fluorine introduction is well-established in medicinal chemistry to modulate conformational preference, metabolic stability, and target binding through C–F···H–N/O electrostatic interactions [1]. In the absence of a non-fluorinated comparator's bioactivity data, the differential is expressed through the computed hydrogen-bond acceptor count: the 2-fluorophenyl compound presents 8 H-bond acceptors (the fluorine atom contributing one additional acceptor site) , versus the phenyl analog which has 7 H-bond acceptors. This added acceptor may alter recognition at protein active sites.
| Evidence Dimension | Hydrogen-Bond Acceptor Count (computed) |
|---|---|
| Target Compound Data | 8 H-bond acceptors (ChemDiv IB09-4119) |
| Comparator Or Baseline | Propan-2-yl 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}benzoate: 7 H-bond acceptors (inferred from absence of fluorine substituent) |
| Quantified Difference | +1 H-bond acceptor for the 2-fluorophenyl derivative |
| Conditions | Calculated from 2D chemical structure; consistent with ChemDiv reported values for IB09-4119 |
Why This Matters
A measurable difference of one hydrogen-bond acceptor site can alter target binding poses (e.g., with kinase hinge regions or PDE catalytic sites), making the compounds non-interchangeable in biochemical screens.
- [1] Meanwell NA. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J Med Chem. 2018;61(14):5822-5880. doi:10.1021/acs.jmedchem.7b01788. View Source
